molecular formula C17H13ClFN3O2 B2645612 2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide CAS No. 941965-72-6

2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide

Cat. No. B2645612
M. Wt: 345.76
InChI Key: KOLBTSFTHUAWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide” is a chemical compound. It is related to the class of compounds known as 4H-pyrido[1,2-a]pyrimidin-4-ones .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The title compound, 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one crystallized in the Triclinic crystal system with space group P1 having unit cell parameters: a = 7.2701(3) b = 7.5248(4) c= 9.6031(4)Å α = 105.975(3) β .

Scientific Research Applications

Environmental and Health Impact Assessment

  • A study assessing environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted the widespread chronic exposure and the importance of understanding exposure levels for public health policy and regulation (Babina et al., 2012).

Pharmacokinetics and Drug Development

  • Research on 5-fluorouracil (5-FU), a fluorinated pyrimidine, and its derivatives has focused on understanding their pharmacokinetics, efficacy, and safety in cancer treatment. 5-FU is a widely used anticancer agent, and studies have explored its effects, administration methods, and associated neurotoxicities (Cheung et al., 2008), (Leichman et al., 1995), (Moertel et al., 1964).

Diagnostic and Therapeutic Applications

  • A study on a novel cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide, assessed its potential for imaging tumor proliferation in patients with malignant neoplasms, indicating its promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

properties

IUPAC Name

2-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-9-6-7-13-20-10(2)15(17(24)22(13)8-9)21-16(23)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLBTSFTHUAWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3Cl)F)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide

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